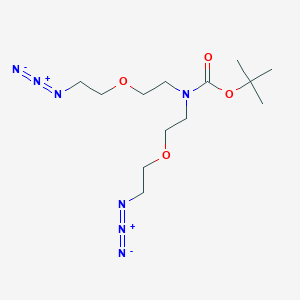
Nfepp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, commonly known as Nfepp, is an analgesic opioid chemical. It was designed in 2016 by Spahn et al. from the Free University of Berlin to avoid the standard negative side effects of opiates, including opioid overdose, by only targeting inflamed tissue . This compound is similar in structure to fentanyl and has shown promising results in providing pain relief without the typical side effects associated with opioids .
Preparation Methods
The synthesis of N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide involves several steps. The industrial production methods for this compound are still under research and development, focusing on optimizing the yield and purity of the final product .
Chemical Reactions Analysis
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide involves its selective activation of the μ-opioid receptor (MOR) in acidic environments, such as inflamed tissues . This selective activation is due to the lower pKa value of the compound, which allows it to be protonated and active only in acidic conditions . The activation of MOR leads to the inhibition of voltage-dependent calcium channels (VDCCs) in nociceptive neurons, resulting in pain relief .
Comparison with Similar Compounds
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide is compared with other similar compounds, such as:
β-fluorofentanyls and β-fluoromorphines: These compounds also show increased specificity for MOR at acidic pH compared to fentanyl and morphine.
N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide stands out due to its unique ability to provide pain relief specifically in inflamed tissues, reducing the risk of side effects commonly associated with opioids .
Properties
CAS No. |
1422952-82-6 |
|---|---|
Molecular Formula |
C22H27FN2O |
Molecular Weight |
354.4694 |
IUPAC Name |
N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H27FN2O/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3 |
InChI Key |
DMCQJJAWMFBPOX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NFEPP, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)




